molecular formula C14H24N2O7 B13042776 tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid

tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid

Cat. No.: B13042776
M. Wt: 332.35 g/mol
InChI Key: DUUPWJLJMRKGSA-BAUSSPIASA-N
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Description

tert-Butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrido[4,3-b][1,4]oxazine ring system and a tert-butyl ester group. The presence of oxalic acid further adds to its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate typically involves the following steps:

    Formation of the Pyrido[4,3-b][1,4]oxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[4,3-b][1,4]oxazine ring system.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

    Addition of Oxalic Acid: Oxalic acid is incorporated into the compound through a reaction with the intermediate product, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in the pyrido[4,3-b][1,4]oxazine ring.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
  • tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
  • tert-Butyl (4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-4-carboxylate

Uniqueness

The uniqueness of tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate lies in its specific stereochemistry and the presence of oxalic acid

Biological Activity

Tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid is a complex organic compound belonging to the oxazine class of heterocycles. Its unique bicyclic structure incorporates nitrogen and oxygen atoms and is characterized by specific stereochemistry at the 4a and 8a positions. This article explores the biological activity of this compound through various studies and data analyses.

  • Molecular Formula : C₁₄H₂₄N₂O₇
  • Molecular Weight : 332.35 g/mol
  • CAS Number : 2177267-62-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yields and purity. Common methods include:

  • Formation of the oxazine ring through cyclization reactions.
  • Functional group modifications to introduce tert-butyl and carboxylate moieties.

Biological Activity

The biological activity of tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate has been explored in several contexts:

Antioxidant Activity

Research indicates that compounds with oxazine structures often exhibit significant antioxidant properties. The antioxidant activity can be evaluated using assays such as DPPH and FRAP. Preliminary studies suggest that derivatives of this compound may show comparable reactivity to well-known antioxidants like ascorbic acid .

Pharmacological Potential

The compound's pharmacological potential has been assessed through various interaction studies focusing on its binding affinity to biological targets such as enzymes and receptors. Notably:

  • CNS Activity : Similar compounds have demonstrated central nervous system depressant effects. For instance, studies on structurally related octahydropyrido derivatives indicated a reduction in locomotor activity in animal models .
  • Antimicrobial Properties : Comparative analysis with similar oxazine compounds suggests potential antimicrobial activity due to structural similarities that enhance interaction with microbial targets.

Comparative Analysis

A comparative table highlights similar compounds and their biological activities:

Compound NameStructureKey Features
2-Methylpyrido[3',2':3'',4'']oxazineStructureExhibits antimicrobial properties
6-Amino-2-pyridoneStructureStudied for neuroprotective effects
1-Benzopyrido[3',2':3'',4'']oxazineStructureKnown for antitumor activity

This comparison illustrates how variations in structure influence biological activity among related compounds.

Case Studies

  • Antioxidant Mechanism : A study evaluated the antioxidant capabilities of oxazine derivatives synthesized from phenolic precursors. The results indicated that specific substituents significantly impacted the scavenging ability against free radicals .
  • CNS Effects : Research involving octahydropyrido derivatives demonstrated qualitative differences in locomotor suppression among various diastereomers in mouse models. These findings suggest that stereochemistry plays a crucial role in determining pharmacological effects .

Properties

Molecular Formula

C14H24N2O7

Molecular Weight

332.35 g/mol

IUPAC Name

tert-butyl (4aS,8aR)-2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate;oxalic acid

InChI

InChI=1S/C12H22N2O3.C2H2O4/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14;3-1(4)2(5)6/h9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)/t9-,10+;/m0./s1

InChI Key

DUUPWJLJMRKGSA-BAUSSPIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1CNCC2.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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